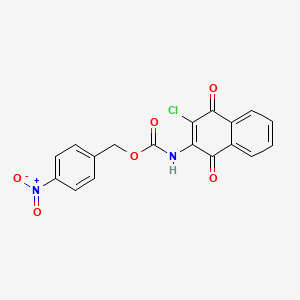
4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate” is a complex organic compound. It contains a nitrobenzyl group, a carbamate group, and a naphthalene group with two ketone functionalities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the nitrobenzyl and naphthalene groups. The carbamate group could potentially be introduced via a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The nitrobenzyl group would contribute to the electron-withdrawing nature of the molecule, while the naphthalene group would provide a degree of aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the carbamate group could be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Mecanismo De Acción
4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate works by binding to specific targets, such as proteins, and altering their function. The exact mechanism of action is not fully understood, but it is believed that this compound binds to the active site of proteins and alters their conformation, leading to changes in their activity. This compound has also been shown to generate reactive oxygen species when exposed to light, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to selectively bind to proteins and alter their function. This compound has also been shown to generate reactive oxygen species when exposed to light, which can lead to cell death. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has several advantages for use in lab experiments, including its ability to selectively bind to proteins and alter their function, as well as its low toxicity and high yield synthesis methods. However, this compound does have some limitations, including its sensitivity to light and the need for special handling to prevent degradation.
Direcciones Futuras
There are several future directions for the use of 4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate in scientific research, including the development of new synthesis methods to improve yield and purity, as well as the investigation of new applications for this compound, such as in the study of protein-protein interactions and the development of new photodynamic therapy treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its ability to selectively bind to proteins and alter their function makes it a valuable tool for studying biological systems. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate can be synthesized using a variety of methods, including the reaction of 4-nitrobenzyl chloride with N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate in the presence of a base. Another method involves the reaction of 4-nitrobenzyl bromide with N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate in the presence of a palladium catalyst. Both methods have been successful in producing this compound with high yields.
Aplicaciones Científicas De Investigación
4-nitrobenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to proteins and has been used to study protein-protein interactions. Additionally, this compound has been used as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases that involves the use of light-activated compounds to kill cells.
Safety and Hazards
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O6/c19-14-15(17(23)13-4-2-1-3-12(13)16(14)22)20-18(24)27-9-10-5-7-11(8-6-10)21(25)26/h1-8H,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENIGAHTQBCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

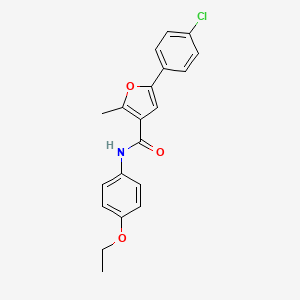
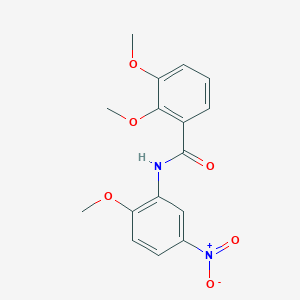
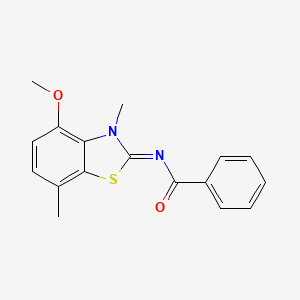

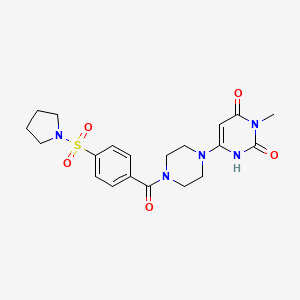
![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)





![2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol](/img/structure/B2677656.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2677658.png)